![molecular formula C8H8IN B2886381 2-Cyclopropyl-5-iodopyridine CAS No. 2383045-41-6](/img/structure/B2886381.png)
2-Cyclopropyl-5-iodopyridine
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Overview
Description
2-Cyclopropyl-5-iodopyridine is a chemical compound with the IUPAC name 2-cyclopropyl-5-iodopyridine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Cyclopropyl-5-iodopyridine is1S/C8H8IN/c9-7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2
. This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-Cyclopropyl-5-iodopyridine is a liquid at room temperature . It has a molecular weight of 245.06 .Scientific Research Applications
Synthesis of Bioactive Molecules
2-Cyclopropyl-5-iodopyridine is a versatile intermediate in the synthesis of various bioactive molecules. Its iodine atom can undergo cross-coupling reactions, allowing for the introduction of different functional groups. This property is particularly useful in the development of molecules with antibacterial, antiviral, anticancer, and anti-inflammatory properties .
Material Science
In material science, 2-Cyclopropyl-5-iodopyridine can be used to modify the electronic properties of materials. By incorporating this compound into polymers or small molecules, researchers can alter conductivity, luminescence, or other material characteristics important for applications like organic light-emitting diodes (OLEDs) or solar cells .
Chemical Synthesis
This compound serves as a building block in chemical synthesis, especially in the formation of complex organic structures. Its reactivity with various nucleophiles and electrophiles makes it a valuable reagent in constructing diverse organic compounds .
Medicinal Chemistry
In medicinal chemistry, 2-Cyclopropyl-5-iodopyridine is used to create pharmacophores, which are parts of molecular structures that are responsible for a drug’s biological activity. It can help in the design of new drugs by providing a scaffold that interacts with biological targets .
Proteomics Research
Proteomics, the large-scale study of proteins, benefits from compounds like 2-Cyclopropyl-5-iodopyridine. It can be used to label proteins or to synthesize peptides that mimic protein structures, aiding in the study of protein function and interaction .
Catalysis
The iodine atom in 2-Cyclopropyl-5-iodopyridine can act as a catalyst in certain chemical reactions. This is particularly useful in reactions where a catalyst can significantly lower the energy barrier, thus increasing the reaction rate .
Nanotechnology
In nanotechnology, 2-Cyclopropyl-5-iodopyridine can be used to create nanoscale structures. Its ability to form various bonds with other molecules allows for the precise construction of nanoparticles with specific properties .
Environmental Science
Lastly, 2-Cyclopropyl-5-iodopyridine can be employed in environmental science research to study the degradation of organic compounds. Its iodine component can be traced through various environmental processes, helping to understand the fate of organic pollutants .
Safety and Hazards
Mechanism of Action
Target of Action
Iodopyridines are generally used as intermediates in the synthesis of various pharmaceutical compounds . The specific targets would depend on the final compound that is synthesized using 2-Cyclopropyl-5-iodopyridine.
Mode of Action
2-Cyclopropyl-5-iodopyridine is often used in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . In these reactions, the iodine atom in 2-Cyclopropyl-5-iodopyridine is replaced by another group, forming a new carbon-carbon bond . The exact mode of action would depend on the specific reaction in which 2-Cyclopropyl-5-iodopyridine is used.
Action Environment
Environmental factors can influence the stability and efficacy of 2-Cyclopropyl-5-iodopyridine. For example, the Suzuki–Miyaura coupling reactions in which it is used are typically performed under mild conditions and are tolerant to various functional groups . .
properties
IUPAC Name |
2-cyclopropyl-5-iodopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN/c9-7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKNOGWGWGTPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-iodopyridine | |
CAS RN |
2383045-41-6 |
Source
|
Record name | 2-cyclopropyl-5-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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